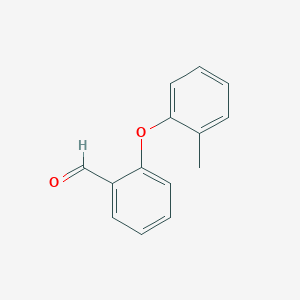![molecular formula C17H16O2 B1312721 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 223259-63-0](/img/structure/B1312721.png)
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Overview
Description
2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol is an organic compound characterized by a spirobi[indene] structure with hydroxyl groups at the 7,7’ positions. This compound is notable for its unique spiro configuration, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves the following steps:
Starting Materials: The synthesis begins with indene derivatives.
Spiro Formation: The spiro structure is formed through a cyclization reaction, often involving a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and hydroxylation reactions.
Optimized Conditions: Employing optimized reaction conditions, such as temperature control and continuous flow systems, to enhance yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are used.
Major Products
Oxidation: Formation of spirobi[indene]-7,7’-dione.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated spirobi[indene] derivatives.
Scientific Research Applications
2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol: Similar spiro structure with different substituents.
Spirobi[indene]-7,7’-dione: An oxidized form of the compound.
Halogenated Spirobi[indene] Derivatives: Compounds with halogen substituents at the hydroxyl positions.
Properties
IUPAC Name |
3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6,18-19H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRDFCQKQVTQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)



